molecular formula C19H20N2OS B2881306 3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1019149-01-9

3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No. B2881306
CAS RN: 1019149-01-9
M. Wt: 324.44
InChI Key: NJLXDTVVDUCJEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the phenyl group could undergo electrophilic aromatic substitution, while the oxadiazocine ring could potentially undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the overall size and shape of the molecule, and the specific arrangement of its atoms .

Scientific Research Applications

Chemical Transformations and Synthesis

Research has explored the unexpected transformations and synthesis of related compounds, such as those prepared via the Biginelli condensation, showing isomerization and deacetylation reactions under specific conditions (Sedova, Krivopalov, & Shkurko, 2017). These studies highlight the reactivity and potential for creating diverse derivatives from base structures, which could be relevant for the compound .

Antifungal and Antibacterial Applications

Novel oxadiazole derivatives have been synthesized and shown promising antifungal activity against various pathogenic fungal strains, suggesting potential applications in designing antifungal drugs (Nimbalkar et al., 2016). Additionally, azole derivatives from related chemical structures have demonstrated good antibacterial activity against specific bacterial strains, indicating their utility in antibacterial drug development (Tumosienė et al., 2012).

Corrosion Inhibition

Oxadiazole derivatives have also been studied for their corrosion inhibition efficiency on mild steel in acidic solutions, showcasing their potential as corrosion inhibitors (Kalia et al., 2020). This application is particularly relevant for industrial sectors seeking materials protection solutions.

Molecular Docking and Structure-Activity Relationship

The synthesis and evaluation of oxadiazole derivatives, including molecular docking studies, have provided insights into their mechanism of action, particularly in antifungal applications. This demonstrates the compound's potential for further optimization and development into potent antifungal agents (Nimbalkar et al., 2016).

Anticancer Activity

A novel oxygen-bridged tricyclic Biginelli adduct has been synthesized and shown moderate anticancer activity against human breast cell lines, suggesting the potential therapeutic applications of similar compounds in cancer treatment (Ibrahim et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it were toxic, it could pose a risk if ingested or inhaled. Additionally, some organic compounds can be flammable .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it showed promise as a drug, future research could focus on optimizing its structure to improve its efficacy and reduce any side effects .

properties

IUPAC Name

10-(3-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-3-13-7-6-8-14(11-13)21-18(23)20-16-12-19(21,2)22-17-10-5-4-9-15(16)17/h4-11,16H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLXDTVVDUCJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=S)NC3CC2(OC4=CC=CC=C34)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

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